

A Comparative Guide to Dicarboxylic Acids in Metabolic Research: Featuring 10-Oxononadecanedioic Acid

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Compound of Interest

Compound Name: *10-Oxononadecanedioic acid*

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This guide provides a comparative overview of dicarboxylic acids (DAs) in metabolic studies, with a special focus on the less-characterized **10-Oxononadecanedioic acid**. While direct experimental data for **10-Oxononadecanedioic acid** is limited, this document synthesizes current knowledge on related long-chain and odd-chain dicarboxylic acids to provide a predictive comparison against more extensively studied even-chain dicarboxylic acids.

Introduction to Dicarboxylic Acids in Metabolism

Dicarboxylic acids are fatty acids with carboxyl groups at both ends of their aliphatic chain. They are products of ω -oxidation of monocarboxylic fatty acids, a metabolic pathway that becomes more active when mitochondrial β -oxidation is impaired or overloaded.^[1] DAs serve as alternative energy substrates and have demonstrated potential in mitigating metabolic disorders.^{[2][3]} Their unique structure allows for metabolism in both peroxisomes and mitochondria, leading to the production of acetyl-CoA and, in the case of even-chain DAs, the anaplerotic intermediate succinyl-CoA.^{[2][3]}

10-Oxononadecanedioic Acid: A Putative Metabolic Player

10-Oxononadecanedioic acid is a 19-carbon dicarboxylic acid containing a ketone group. As an odd-chain dicarboxylic acid, its complete oxidation is predicted to yield both acetyl-CoA and propionyl-CoA. The presence of the oxo- group may influence its metabolic processing and signaling activity. Due to the scarcity of direct research on this specific molecule, its properties are inferred from studies on other long-chain, odd-chain, and functionalized dicarboxylic acids.

Comparative Metabolic Overview

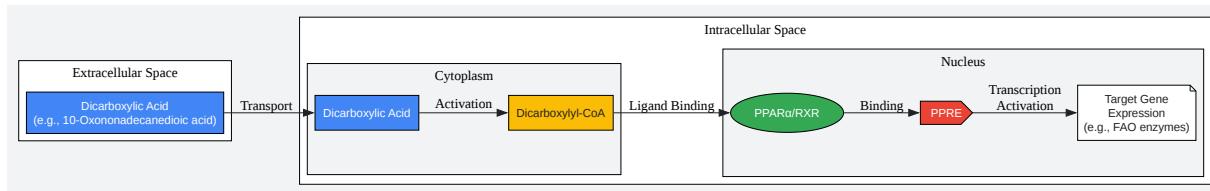
This section compares the known metabolic features of well-studied even-chain dicarboxylic acids, such as dodecanedioic acid (C12), with the predicted characteristics of **10-Oxononadecanedioic acid** and other odd-chain dicarboxylic acids.

Table 1: Comparative Properties of Dicarboxylic Acids in Metabolism

Feature	Dodecanedioic Acid (C12, Even-Chain)	10-Oxononadecanedioic Acid (C19, Odd-Chain, Oxo)	Other Odd-Chain Dicarboxylic Acids (e.g., C11, C13) (Predicted)
Primary Site of Metabolism	Peroxisomes and Mitochondria[1][2]	Peroxisomes and Mitochondria	Peroxisomes and Mitochondria[4]
Key Metabolic End Products	Acetyl-CoA, Succinyl-CoA[2]	Acetyl-CoA, Propionyl-CoA	Acetyl-CoA, Propionyl-CoA[4]
Anaplerotic Potential	High (via Succinyl-CoA)[2]	Moderate (via Propionyl-CoA conversion to Succinyl-CoA)	Moderate (via Propionyl-CoA conversion to Succinyl-CoA)[4]
Induction of Peroxisomal β -oxidation	Demonstrated to induce peroxisomal enzymes[2]	Likely to induce peroxisomal enzymes	Known to be metabolized via peroxisomal β -oxidation[4]
Known Signaling Activity	Potential activation of PPAR α [5][6]	Potential for distinct nuclear receptor interactions due to the oxo-group	May activate PPARs[6]
Reported In Vivo Effects (Mice)	Increased metabolic rate, reduced adiposity, improved glucose tolerance[7]	Not yet studied	Can recapitulate biochemical phenotypes of certain metabolic disorders[4]

Signaling Pathways of Dicarboxylic Acids

Dicarboxylic acids can act as signaling molecules, influencing gene expression through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] The activation of PPAR α , in particular, leads to the upregulation of genes involved in fatty acid oxidation.



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Caption: Dicarboxylic acid signaling through PPAR α .

Experimental Workflows and Protocols

Workflow for In Vivo Metabolic Studies of Dicarboxylic Acids in Mice

The following diagram illustrates a typical workflow for assessing the metabolic effects of a novel dicarboxylic acid in a mouse model.

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Caption: In vivo metabolic study workflow.

Detailed Experimental Protocols

This protocol is for the oral administration of a dicarboxylic acid suspension.

- Materials:

- Dicarboxylic acid
- Vehicle (e.g., 0.5% carboxymethylcellulose in water)
- Gavage needles (18-20 gauge, ball-tipped)
- Syringes
- Animal scale

- Procedure:

- Prepare a homogenous suspension of the dicarboxylic acid in the chosen vehicle to the desired concentration.
- Fast mice for 4-6 hours prior to gavage.
- Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).
- Gently restrain the mouse and insert the gavage needle into the esophagus.
- Slowly administer the suspension.
- Monitor the animal for any signs of distress post-administration.

This protocol measures energy expenditure and respiratory exchange ratio (RER).[\[8\]](#)[\[9\]](#)

- Materials:

- Indirect calorimetry system with metabolic cages
- Food and water dispensers compatible with the system

- Procedure:

- Calibrate the O₂ and CO₂ sensors according to the manufacturer's instructions.
- Acclimatize mice to the metabolic cages for at least 24 hours.
- Provide ad libitum access to the respective diets and water.
- Record O₂ consumption and CO₂ production continuously for a set period (e.g., 24-48 hours).
- Calculate energy expenditure and RER using the system's software.

This test assesses glucose clearance from the blood.

- Materials:

- Glucose solution (e.g., 20% dextrose in sterile saline)
- Glucometer and test strips
- Syringes and needles for intraperitoneal injection or gavage tubes for oral administration

- Procedure:

- Fast mice for 6 hours.
- Measure baseline blood glucose from a tail snip.
- Administer glucose (typically 2 g/kg body weight) via intraperitoneal injection or oral gavage.
- Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Calculate the area under the curve (AUC) for glucose concentration over time.

This test evaluates insulin sensitivity.

- Materials:

- Insulin solution (e.g., 0.75 U/kg body weight in sterile saline)
- Glucometer and test strips
- Syringes and needles for intraperitoneal injection
- Procedure:
 - Fast mice for 4-6 hours.
 - Measure baseline blood glucose.
 - Administer insulin via intraperitoneal injection.
 - Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
 - Analyze the rate of glucose decline.

This protocol outlines the collection and analysis of lipids from various tissues.[\[10\]](#)[\[11\]](#)

- Materials:
 - Dissection tools
 - Cryovials
 - Liquid nitrogen
 - Lipid extraction solvents (e.g., chloroform:methanol mixture)
 - Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
- Procedure:
 - Euthanize mice and quickly dissect the desired tissues (e.g., liver, epididymal white adipose tissue, muscle).
 - Snap-freeze tissues in liquid nitrogen and store at -80°C.

- For lipid analysis, homogenize a known weight of tissue in lipid extraction solvent.
- Separate the lipid-containing organic phase.
- Analyze the lipid extract using GC-MS or LC-MS to quantify different lipid species.

Conclusion

While **10-Oxononadecanedioic acid** remains a novel molecule with uncharacterized metabolic effects, its structure suggests it will follow the general pathways of long-chain, odd-chain dicarboxylic acid metabolism. This would involve both peroxisomal and mitochondrial β -oxidation, ultimately yielding propionyl-CoA and acetyl-CoA. Future research should focus on direct experimental investigation of **10-Oxononadecanedioic acid** to validate these predictions and to explore its potential as a modulator of metabolic pathways and cellular signaling. The experimental protocols provided in this guide offer a robust framework for such investigations.

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